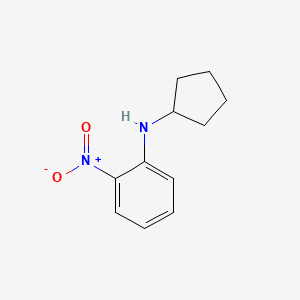

N-cyclopentyl-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-2-nitroaniline (NCNA) is an organic compound consisting of a cyclopentyl group attached to an aniline group, with a nitro group attached to the aniline group. It is a colorless solid that is soluble in organic solvents and has a melting point of 146 ˚C. NCNA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Applications De Recherche Scientifique

Cyclisation of N-acylated Derivatives

The N-acetyl and N-benzoyl derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline, related to N-cyclopentyl-2-nitroaniline, can be cyclised to form various heterocyclic compounds. This process, involving sodium methoxide in methanol, leads to the formation of 2-aryl-1-hydroxybenzimidazoles (Machin et al., 1976).

Catalytic Reduction and Environmental Applications

2-nitroaniline, a compound similar to N-cyclopentyl-2-nitroaniline, is highly toxic and an environmental contaminant. It can be reduced to less toxic o-phenylenediamine using various reducing agents and catalytic systems. These processes have significant implications for environmental science and pollution research (Naseem et al., 2017).

Synthesis of 2-Aryl Quinoxalines

A synthesis strategy for 2-aryl quinoxalines involves tandem N-aroylmethylation-nitro reduction–cyclocondensation, highlighting the role of water as a critical medium. This strategy, applicable to derivatives like N-cyclopentyl-2-nitroaniline, emphasizes the importance of the medium in chemical synthesis (Tanwar et al., 2015).

Wastewater Treatment

Nitroaniline derivatives, including N-cyclopentyl-2-nitroaniline, are used in membrane-aerated biofilm reactors for enhanced wastewater treatment. This process involves simultaneous nitroaniline degradation and nitrogen removal, demonstrating its potential for industrial application in treating toxic wastewater (Mei et al., 2020).

Designing Drug Delivery Systems

Polymers containing oligopeptidyl-p-nitroanilide side-chains, similar in structure to N-cyclopentyl-2-nitroaniline, are designed for efficient degradation by lysosomal enzymes. This design is crucial for developing drug delivery systems that respond to intracellular conditions (Duncan et al., 1983).

Propriétés

IUPAC Name |

N-cyclopentyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLZSKZOTVXWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2909112.png)

![N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2909117.png)

![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)

![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2909133.png)

![Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate](/img/structure/B2909134.png)